molecular formula C9H6F4O2 B048853 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde CAS No. 85187-22-0

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Cat. No. B048853
CAS RN: 85187-22-0
M. Wt: 222.14 g/mol
InChI Key: XYNDDBJXUBHBOI-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a chemical compound that has garnered attention in scientific research due to its unique structural and chemical properties. While there is no direct study on this specific compound in the literature, related research on benzaldehyde derivatives and tetrafluoroethane derivatives offers insights into the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of fluorinated benzaldehyde derivatives, such as 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, involves specific reactions, including iodination at low temperatures and further applications in porphyrin synthesis, indicating the versatility and reactivity of such compounds in synthetic chemistry (Leroy et al., 2004). Similarly, the synthesis involving tetrafluoroethane derivatives showcases the chemical reactivity and potential for creating complex molecules (Hagiwara & Fuchikami, 1997).

Molecular Structure Analysis

The structure and electronic nature of benzaldehyde derivatives are crucial for understanding their reactivity and properties. Studies on benzaldehyde/boron trifluoride adducts provide insights into the molecular interactions and structure of benzaldehyde derivatives, which may be relevant to the tetrafluoroethoxy derivative (Reetz et al., 1986).

Chemical Reactions and Properties

Benzaldehyde derivatives are known for their reactivity in various chemical reactions, including oxidation processes to convert benzyl alcohol to benzaldehyde, demonstrating the functional versatility of benzaldehyde compounds (Tan et al., 2011). This reactivity could be mirrored in the tetrafluoroethoxy derivative, indicating potential for catalytic and synthetic applications.

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including crystal structure and reactivity, play a significant role in their applications. For instance, the crystalline structure of specific derivatives highlights the impact of molecular arrangement on the compound's properties and potential uses in materials science (Er et al., 2008).

Chemical Properties Analysis

The chemical properties of benzaldehyde and tetrafluoroethane derivatives, such as reactivity towards oxidation and potential for forming adducts, are critical for understanding the behavior and applications of these compounds. Studies on the oxidation of methylarenes to benzaldehyde derivatives using polyoxometalate mediated electron transfer-oxygen transfer reactions indicate the chemical versatility and potential environmental benefits of using such compounds (Sarma et al., 2015).

Scientific Research Applications

Emission Products from Bioethanol and Gasoline Blends

Bioethanol–gasoline blends are studied for their emission profiles, focusing on benzaldehyde, acetaldehyde, formaldehyde, and VOCs as dominant emission products. The study highlights the complexity added by additives such as ETBE and MTBE, suggesting further research to understand the environmental and health impacts of these emissions (Manzetti & Andersen, 2015).

Polymerization of Higher Aldehydes

Research on the polymerization of higher aldehydes, including branched hydrocarbon chains and haloaldehydes, explores methods of preparation, purification, and the properties of resulting polymers. This area suggests potential practical applications for polymers derived from aldehydes (Kubisa et al., 1980).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants presents an innovative approach to wastewater treatment. This review underlines the effectiveness of such systems in handling recalcitrant compounds, opening avenues for environmental remediation technologies (Husain & Husain, 2007).

Microwave-assisted Synthesis of Benzoxazoles

Microwave-assisted synthesis provides a faster, more efficient method for producing benzoxazoles, highlighting the importance of this technique in modern chemistry for enhancing diversity and research speed. This focus suggests a potential area where 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde could be applied, considering its structural similarity to compounds used in microwave-assisted synthesis (Özil & Menteşe, 2020).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, with their ability to self-assemble into nanometer-sized structures, highlight the potential of small organic molecules in nanotechnology, polymer processing, and biomedical applications. This review indicates the broad applicability of well-understood molecular structures in creating advanced materials and devices (Cantekin, De Greef, & Palmans, 2012).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde are not clear from the available information. As a research chemical, its use will likely depend on the needs of various scientific investigations .

properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-4-2-1-3-6(7)5-14/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNDDBJXUBHBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234366
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

CAS RN

85187-22-0
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Record name o-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Record name o-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
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Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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